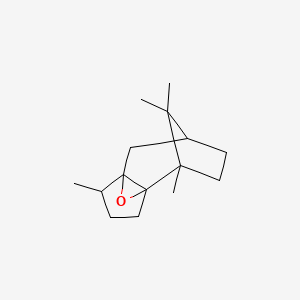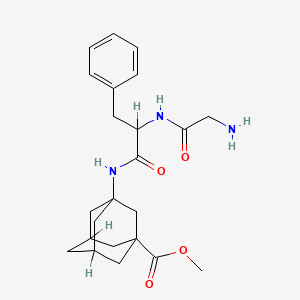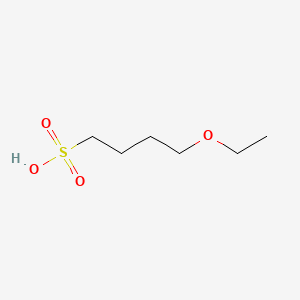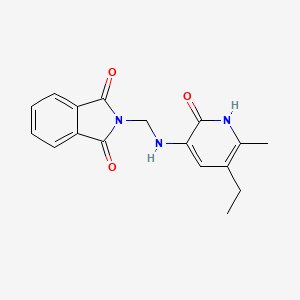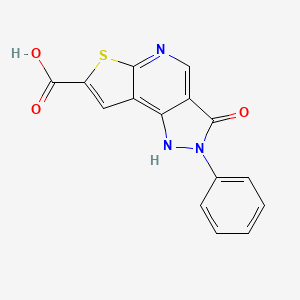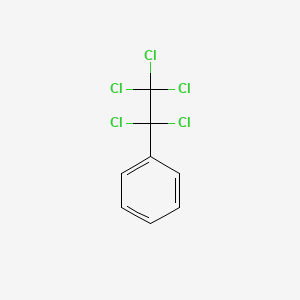
1-(Pentachloroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pentachloroethyl)benzene is an organic compound with the molecular formula C8H5Cl5 It is a derivative of benzene, where a pentachloroethyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-(Pentachloroethyl)benzene can be synthesized through the chlorination of ethylbenzene. The reaction involves the substitution of hydrogen atoms in the ethyl group with chlorine atoms. This process typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure the complete chlorination of the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where ethylbenzene is continuously fed and chlorinated. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation and other separation techniques.
化学反応の分析
Types of Reactions
1-(Pentachloroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pentachloroethyl group to less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the pentachloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Less chlorinated or dechlorinated benzene derivatives.
Substitution: Benzene derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
1-(Pentachloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(Pentachloroethyl)benzene involves its interaction with molecular targets through its pentachloroethyl group. The chlorine atoms can participate in various chemical reactions, such as nucleophilic substitution, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
1-(Trichloroethyl)benzene: Similar structure but with fewer chlorine atoms.
1-(Tetrachloroethyl)benzene: Intermediate between trichloro and pentachloro derivatives.
1-(Hexachloroethyl)benzene: Contains one more chlorine atom than 1-(Pentachloroethyl)benzene.
Uniqueness
This compound is unique due to its specific number of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. Its high degree of chlorination makes it particularly useful in reactions requiring strong electron-withdrawing groups.
特性
CAS番号 |
706-93-4 |
|---|---|
分子式 |
C8H5Cl5 |
分子量 |
278.4 g/mol |
IUPAC名 |
1,1,2,2,2-pentachloroethylbenzene |
InChI |
InChI=1S/C8H5Cl5/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H |
InChIキー |
AXVLZOYLQOEKAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
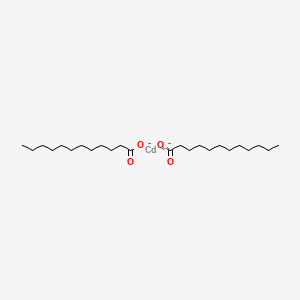
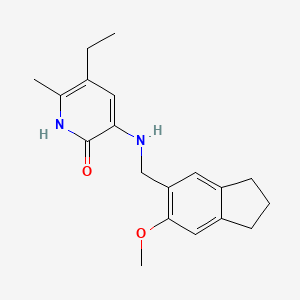
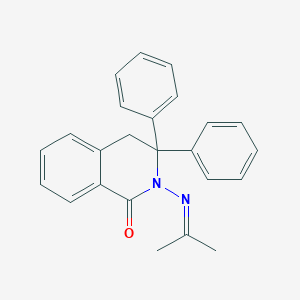
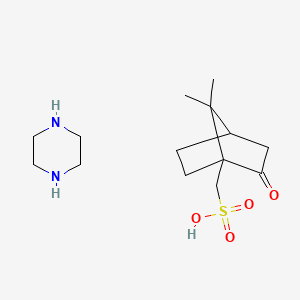
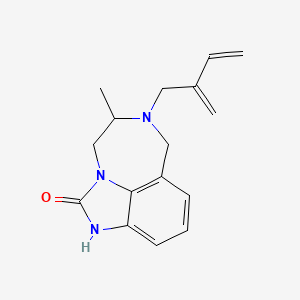
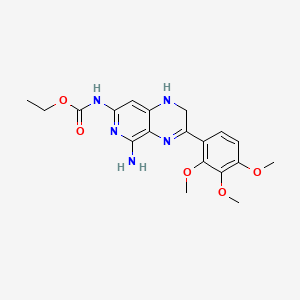
![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)
